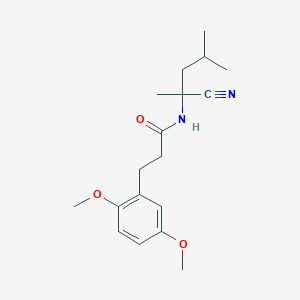

![molecular formula C20H17N3O6S B2410729 3-(2-((苯并[d][1,3]二氧杂环-5-基甲基)氨基)-2-氧代乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯 CAS No. 946252-91-1](/img/structure/B2410729.png)

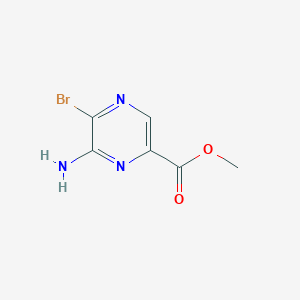

3-(2-((苯并[d][1,3]二氧杂环-5-基甲基)氨基)-2-氧代乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit, which is a structural motif found in many natural products and synthetic organic compounds . This motif is known to possess important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . The synthesis often involves the use of various spectroscopic techniques for characterization, including multinuclear NMR, IR, and mass spectrometry . The synthesis process may also involve the cleavage of bonds with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been studied using single crystal X-ray crystallography . This technique provides detailed information about the molecular geometry of the compound .Chemical Reactions Analysis

The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit can be quite complex. For instance, organoselenium compounds incorporating this subunit have been synthesized, and their thermal decomposition behavior has been studied using thermogravimetric analysis .科学研究应用

- BDMMBSH has been employed as a ligand for the sensitive and selective detection of the carcinogenic heavy metal ion, lead (Pb²⁺). Researchers developed an electrochemical sensor by depositing a thin layer of BDMMBSH on a glassy carbon electrode (GCE) with a conducting polymer matrix (Nafion). The sensor exhibited excellent sensitivity, with a calculated sensitivity of 2220.0 pA μM⁻¹ cm⁻², a limit of quantification (LOQ) of 320.0 mM, and a limit of detection (LOD) of 96.0 pM for Pb²⁺ .

- Although not directly studied for BDMMBSH, related compounds with similar structural motifs have been evaluated for antimicrobial activity. Molecular modeling studies can provide insights into potential interactions with microbial targets, aiding in the design of novel antimicrobial agents .

- Novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which share structural features with BDMMBSH, were synthesized and evaluated for antitumor activity against HeLa, A549, and MCF-7 cell lines. Further exploration of BDMMBSH’s potential antitumor effects could be valuable .

- BDMMBSH contains an imidazole moiety. Imidazole-containing compounds have diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. Investigating BDMMBSH’s potential in these areas could be worthwhile .

- A related compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, was synthesized and transformed into various unsymmetrical monoselenides. BDMMBSH’s structural similarity suggests it may also participate in selenium chemistry, which has applications in materials science and catalysis .

Heavy Metal Ion Detection

Antimicrobial Activity

Antitumor Properties

Imidazole Derivatives

Diselenides and Monoselenides

作用机制

While the specific mechanism of action for “Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is not mentioned in the search results, compounds with the benzo[d][1,3]dioxole subunit have been found to possess a wide range of biological activities . For example, an organoselenium compound of the class selenadiazole has been found to induce time- and dose-dependent apoptotic cell death in MCF-7 human breast carcinoma cells .

未来方向

The benzo[d][1,3]dioxole subunit is an area of active research due to its presence in a variety of compounds with important pharmaceutical and biological applications . Future research efforts are likely to continue exploring the synthesis and evaluation of novel compounds incorporating this subunit .

属性

IUPAC Name |

methyl 3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c1-27-19(26)12-3-4-13-14(7-12)22-20(30)23(18(13)25)9-17(24)21-8-11-2-5-15-16(6-11)29-10-28-15/h2-7H,8-10H2,1H3,(H,21,24)(H,22,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLHPXRIDWUKJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)

![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide](/img/structure/B2410655.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2410660.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)

![3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2410667.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410668.png)